molecular formula C14H12ClN B13784122 2-Chloro-4-(2-phenylethenyl)aniline

2-Chloro-4-(2-phenylethenyl)aniline

Cat. No.: B13784122
M. Wt: 229.70 g/mol
InChI Key: DPVYMTGJFBIUHN-UHFFFAOYSA-N
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Description

2-Chloro-4-(2-phenylethenyl)aniline is an organic compound characterized by the presence of a chlorine atom, a phenylethenyl group, and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(2-phenylethenyl)aniline can be achieved through several methods. One common approach involves the reaction of 4-chloroaniline with styrene under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under controlled temperature and pressure . Another method involves the use of biphenyl as a starting material, which undergoes a series of reactions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using cost-effective and efficient methods. The use of non-precious metal catalysts and readily available raw materials makes the process economically viable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(2-phenylethenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

2-Chloro-4-(2-phenylethenyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2-phenylethenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to various biological and chemical effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 2-Chloro-4-(2-phenylethenyl)aniline is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

2-chloro-4-(2-phenylethenyl)aniline

InChI

InChI=1S/C14H12ClN/c15-13-10-12(8-9-14(13)16)7-6-11-4-2-1-3-5-11/h1-10H,16H2

InChI Key

DPVYMTGJFBIUHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C(C=C2)N)Cl

Origin of Product

United States

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